3-methyl-N-[2-(2-thienyl)ethyl]benzamide
Description
3-Methyl-N-[2-(2-thienyl)ethyl]benzamide is a benzamide derivative featuring a 3-methyl-substituted aromatic ring linked via an amide bond to a 2-(2-thienyl)ethyl group. This compound’s structure combines a benzamide core, known for pharmacological relevance, with a thienyl moiety, which introduces unique electronic and steric properties.
Properties
Molecular Formula |
C14H15NOS |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
3-methyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H15NOS/c1-11-4-2-5-12(10-11)14(16)15-8-7-13-6-3-9-17-13/h2-6,9-10H,7-8H2,1H3,(H,15,16) |
InChI Key |
CNRBCCFLXYPPNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCCC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Key Findings and Implications
- Electronic Effects : The 3-methyl group in the target compound likely enhances lipophilicity, improving membrane permeability compared to polar substituents like methoxy or indole .
- Thienyl vs.
- Synthetic Accessibility : The target compound’s synthesis is expected to follow standard benzamide protocols, with yields comparable to Rip-B (80%) .
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